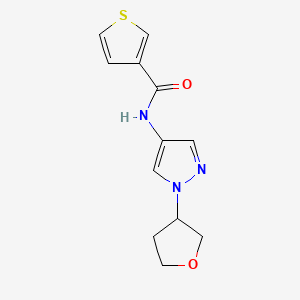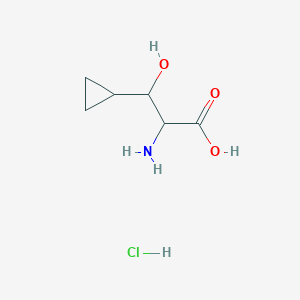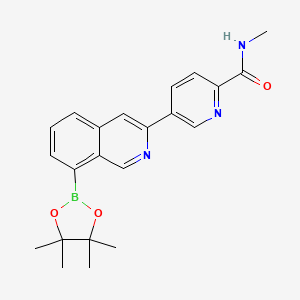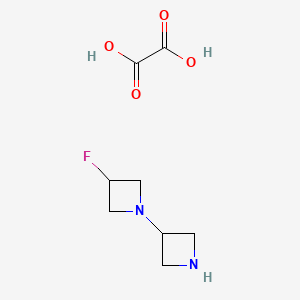
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of specific enzymes that are involved in cancer cell growth, viral replication, and inflammation. Additionally, this compound may affect the expression of specific genes that are involved in these processes.
Biochemical and Physiological Effects:
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce viral replication, and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide in lab experiments include its potential anticancer, antiviral, and anti-inflammatory properties, as well as its low toxicity. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits cancer cell growth, viral replication, and inflammation.
2. Studies on the potential use of this compound in combination with other drugs, to enhance its anticancer, antiviral, and anti-inflammatory properties.
3. Studies on the potential use of this compound in humans, to determine its safety and efficacy as a therapeutic agent.
4. Studies on the potential use of this compound in other scientific fields, such as neuroscience and microbiology.
Conclusion:
In conclusion, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 1,1,1-tris(hydroxymethyl)propane with tetrahydrofuran to form 1,1,1-tris(tetrahydrofuran-3-yl)propane. The second step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane with thionyl chloride to form 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione. The third step involves the reaction of 1,1,1-tris(tetrahydrofuran-3-yl)propane-2,3-dione with hydrazine hydrate to form N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide has potential applications in various scientific fields. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent, and has shown activity against various viruses, including HIV and influenza. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(9-2-4-18-8-9)14-10-5-13-15(6-10)11-1-3-17-7-11/h2,4-6,8,11H,1,3,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNICUQSMBGDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)


![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)

![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)